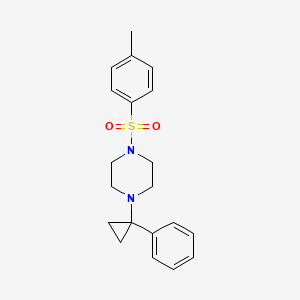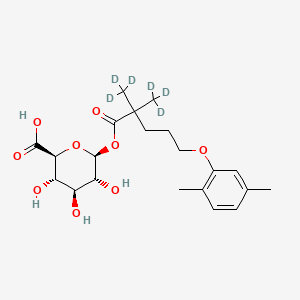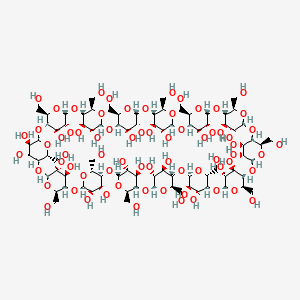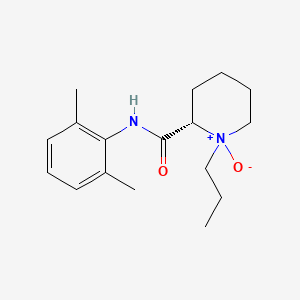
Hydroxy Saxagliptin-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Saxagliptin-13C3 is a labeled compound of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus. The compound is characterized by the incorporation of three carbon-13 isotopes, which makes it useful in various scientific research applications, particularly in pharmacokinetic and pharmacodynamic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Saxagliptin-13C3 involves several key steps, starting from the preparation of saxagliptin intermediates. One common method includes the coupling of two amino acid derivatives in the presence of a coupling reagent, followed by dehydration and deprotection steps . The incorporation of carbon-13 isotopes is typically achieved through the use of labeled starting materials or reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Saxagliptin-13C3 undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives.
Reduction: Formation of reduced metabolites.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophilic substitution reactions using reagents like sodium azide or halides.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their pharmacological properties .
Scientific Research Applications
Hydroxy Saxagliptin-13C3 is extensively used in scientific research, including:
Mechanism of Action
Hydroxy Saxagliptin-13C3 exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the compound increases the levels of active incretins, thereby enhancing insulin secretion and reducing glucagon release in a glucose-dependent manner . This mechanism helps improve glycemic control in patients with type 2 diabetes.
Comparison with Similar Compounds
Similar Compounds
Saxagliptin: The parent compound, also a DPP-4 inhibitor.
5-Hydroxy Saxagliptin: A major metabolite of saxagliptin with similar but less potent DPP-4 inhibitory activity.
Dapagliflozin: Another antidiabetic agent, though it works through a different mechanism by inhibiting sodium-glucose co-transporter 2 (SGLT2).
Uniqueness
Hydroxy Saxagliptin-13C3 is unique due to its labeled carbon-13 isotopes, which make it particularly valuable in research settings for tracing metabolic pathways and studying the pharmacokinetics and pharmacodynamics of saxagliptin and its metabolites .
Properties
Molecular Formula |
C18H25N3O3 |
|---|---|
Molecular Weight |
334.39 g/mol |
IUPAC Name |
(1S,3S,5S)-2-[2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
InChI |
InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12+,13+,14?,16?,17?,18?/m1/s1/i2+1,14+1,15+1 |
InChI Key |
GAWUJFVQGSLSSZ-MXWQJFLCSA-N |
Isomeric SMILES |
C1[C@@H]2[13CH2][C@@H]2N([C@@H]1C#N)[13C](=O)[13CH](C34CC5CC(C3)(CC(C5)(C4)O)O)N |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
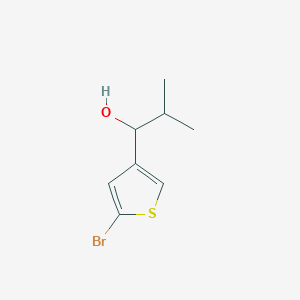
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)
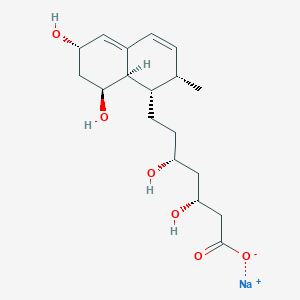
![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)


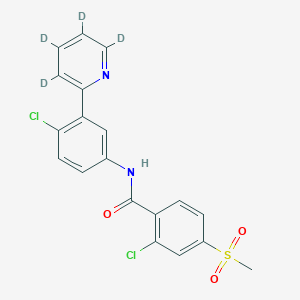
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
